4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with a cyanoethenyl group and a brominated methoxyphenyl group, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe cyanoethenyl group is then added through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Products include 4-[(E)-2-(3-bromo-5-formyl-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid.
Reduction: Products include 4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-aminoethenyl]benzoic acid.
Substitution: Products vary depending on the nucleophile used, such as 4-[(E)-2-(3-azido-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid.
Scientific Research Applications
4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 3-Bromo-4-methoxybenzoic acid
- 4-Bromo-3-carboxyanisole
Uniqueness
4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid is unique due to its combination of a cyanoethenyl group and a brominated methoxyphenyl group. This combination provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO4/c1-3-8-26-19-17(21)10-13(11-18(19)25-2)9-16(12-22)14-4-6-15(7-5-14)20(23)24/h1,4-7,9-11H,8H2,2H3,(H,23,24)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVYABJNVIKQPT-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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